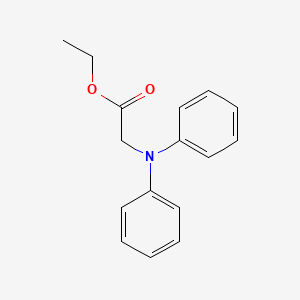

Ethyl 2-(diphenylamino)acetate

Description

Contextualization within Organic Synthesis and Advanced Chemical Structures

Aminoacetate chemistry forms a cornerstone of modern organic synthesis, providing foundational building blocks for a vast array of more complex molecules. These structures are integral to the synthesis of peptidomimetics, heterocyclic compounds, and various pharmaceutical intermediates. The diarylaminomethane framework, characterized by a central carbon or nitrogen atom linked to two aryl groups, is a significant structural motif found in numerous biologically active compounds and functional materials. Ethyl 2-(diphenylamino)acetate serves as a clear example of the convergence of these two domains, embodying the structural features of both an N-substituted amino acid ester and a diarylamine derivative. Its utility in the laboratory is often as a precursor or intermediate, where the diphenylamino moiety confers specific steric and electronic properties that can be exploited in the design of advanced chemical structures.

Fundamental Principles of N-Substituted Glycine (B1666218) Esters in Synthetic Chemistry

N-substituted glycine esters are a subclass of amino acid derivatives where the nitrogen atom of glycine is bonded to a substituent other than hydrogen. Glycine is the simplest proteinogenic amino acid, unique in that it is achiral. nih.gov When its amino group is substituted, a wide range of chemical diversity can be introduced.

Table 1: Properties of Representative N-Substituted Glycine Esters Note: Data for the specific subject compound is not widely available; this table presents data for structurally related analogs to illustrate the properties of this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-(phenylamino)acetate | 2216-92-4 | C₁₀H₁₃NO₂ | 179.22 |

| Ethyl 2-(ethylamino)acetate | 3183-20-8 | C₆H₁₃NO₂ | 131.17 |

| Ethyl 2-((diphenylmethylene)amino)acetate | 69555-14-2 | C₁₇H₁₇NO₂ | 267.32 |

Data sourced from various chemical databases. nih.gov

Significance of Diarylaminomethyl Moieties in Chemical Research

The diarylaminomethyl moiety, represented in this case by the N,N-diphenylglycine ester structure, is significant in chemical research for several reasons. The presence of two bulky phenyl groups attached to the nitrogen atom creates a sterically hindered environment. This can be used to direct the stereochemical outcome of reactions at adjacent positions.

Furthermore, the diarylamine structure is a key component in many functional molecules. For instance, diarylamine-containing compounds are widely used as antioxidants, and they form the core of many dyes, photographic chemicals, and pharmaceuticals. In the context of medicinal chemistry, the diarylamine framework is explored for its potential in developing kinase inhibitors and other therapeutic agents. The electronic properties of the diarylamine group, where the nitrogen lone pair can be delocalized into two aromatic rings, also influence the reactivity and spectroscopic characteristics of the molecule. This structural motif is therefore a valuable tool for chemists designing molecules with specific electronic, optical, or biological properties.

Table 2: Research Context of N-Substituted Glycine Derivatives

| Research Area | Application of N-Substituted Glycine Derivatives | Key Advantages |

| Medicinal Chemistry | Synthesis of peptoids as therapeutic agents. nih.gov | Resistance to enzymatic degradation, high variability. bohrium.com |

| Organic Synthesis | Versatile building blocks and intermediates. | Introduction of diverse functional groups. |

| Bioinorganic Chemistry | Act as bidentate ligands for metal ions. semanticscholar.org | Formation of stable chelate complexes. semanticscholar.org |

| Materials Science | Development of functional polymers and nanostructures. | Tunable properties based on N-substituent. bohrium.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

ethyl 2-(N-phenylanilino)acetate |

InChI |

InChI=1S/C16H17NO2/c1-2-19-16(18)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

InChI Key |

ATRXRURAIJZUOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Ethyl 2 Diphenylamino Acetate and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopy provides invaluable insight into the molecular structure in the solution and gaseous states, confirming the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be established.

For Ethyl 2-(diphenylamino)acetate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the acetate (B1210297) group, and the ethyl ester protons. The ten aromatic protons would likely appear as a complex multiplet in the range of δ 6.9-7.4 ppm. The methylene protons adjacent to the nitrogen and carbonyl groups are anticipated to produce a singlet at approximately δ 4.5-4.9 ppm. The ethyl group would present as a quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.2 ppm (CH₃).

The ¹³C NMR spectrum would further confirm the structure, with distinct signals for the carbonyl carbon (around δ 168-170 ppm), the aromatic carbons (δ 115-150 ppm), the methylene carbon (δ 50-55 ppm), and the ethyl group carbons (δ 61 ppm for OCH₂ and δ 14 ppm for CH₃).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| Aromatic C-H | 6.90 - 7.40 (m, 10H) | 115.0 - 150.0 |

| N-CH₂-C=O | 4.70 (s, 2H) | 53.0 |

| O-CH₂-CH₃ | 4.20 (q, 2H) | 61.5 |

| O-CH₂-CH₃ | 1.25 (t, 3H) | 14.2 |

| C=O | - | 169.0 |

Note: The data in the table is illustrative and based on typical chemical shifts for similar functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent peak would be the strong C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. The C-N stretching of the tertiary amine would appear in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methylene groups would be found just below 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Ester C=O Stretch | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1050 - 1250 | Strong |

Note: The data in the table is illustrative and based on typical IR frequencies for the functional groups present.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and confirmation of its molecular formula. For the molecular formula of this compound, C₁₆H₁₇NO₂, the exact mass can be calculated.

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| C₁₆H₁₇NO₂ | 256.1332 | Typically within 5 ppm of calculated value |

Note: An observed mass value is not available from the searched literature and is typically determined experimentally.

X-ray Crystallographic Analysis

As a crystal structure for this compound is not available in the surveyed literature, the structurally related but more complex molecule, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate , serves as an illustrative example for which a detailed X-ray crystallographic analysis has been published. nih.gov This compound contains the core diphenylamino group attached to an ester, providing valuable insight into the potential solid-state conformation and intermolecular interactions.

The analysis of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate reveals key conformational features of the diphenylamino moiety. nih.gov The two phenyl rings attached to the nitrogen atom are not coplanar. Instead, they adopt a twisted or propeller-like conformation, a common feature in diphenylamine (B1679370) derivatives that minimizes steric hindrance between the ortho-protons of the rings. nih.gov The nitrogen atom typically exhibits a trigonal pyramidal or nearly planar geometry.

Table 4: Selected Torsion Angles for the Diphenylamino Moiety in a Derivative

| Atoms Defining Torsion Angle | Angle (°) in Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | Description |

| C-N-C(phenyl1)-C | Varies (e.g., ~40-60°) | Twist of Phenyl Ring 1 relative to the N-C bond |

| C-N-C(phenyl2)-C | Varies (e.g., ~40-60°) | Twist of Phenyl Ring 2 relative to the N-C bond |

Source: Data is illustrative of typical conformations found in diphenylamine derivatives as seen in the thiazole (B1198619) example. nih.gov

While lacking conventional hydrogen bond donors (like O-H or N-H), the crystal structures of molecules like diphenylamino acetate derivatives are stabilized by a network of weaker intermolecular interactions. In the crystal structure of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, several such interactions are observed. nih.gov

C-H···O Interactions: Hydrogen atoms attached to the aromatic rings or alkyl groups can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the carbonyl group from a neighboring molecule.

C-H···N/S Interactions: Aromatic C-H groups can also interact with the nitrogen or sulfur atoms of the thiazole ring in adjacent molecules. nih.gov

C-H···π Interactions: An aromatic C-H bond from one molecule can point towards the electron-rich face of a phenyl ring on another molecule, forming a stabilizing C-H···π interaction. nih.gov

These weak, non-covalent forces collectively direct the molecular packing in the solid state, influencing the crystal's physical properties.

Table 5: Intermolecular Interactions in a Diphenylamino Acetate Derivative Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | 2.4 - 2.8 |

| C-H···N | Aromatic C-H | Thiazole Nitrogen | ~2.4 |

| C-H···π | Aromatic C-H | Phenyl Ring (centroid) | 2.7 - 3.0 |

Source: Data based on the analysis of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. nih.gov

Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing emerges. The analysis of various ethyl acetate derivatives provides a framework for understanding the contributions of different interactions in the crystal structure of this compound.

The crystal packing of molecules is governed by a variety of intermolecular interactions, and their relative contributions can be quantified using Hirshfeld surface analysis. For derivatives of ethyl acetate, the dominant interactions are typically non-covalent, including hydrogen bonds and van der Waals forces.

A breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for analogous structures is presented below. These values, while not specific to this compound, offer a representative understanding of the expected interactions.

| Interaction Type | Contribution Range (%) | Description |

|---|---|---|

| H···H | 40 - 55 | Represents contacts between hydrogen atoms, which are the most abundant on the molecular surface and significantly contribute to the overall packing. |

| O···H/H···O | 15 - 30 | Indicates the presence of hydrogen bonds, typically of the C–H···O type, which are crucial directional interactions that stabilize the crystal structure. |

| C···H/H···C | 10 - 20 | These contacts are a significant component of the van der Waals interactions and contribute to the overall cohesion of the crystal. |

| N···H/H···N | 5 - 15 | Represents interactions involving nitrogen atoms, which can participate in weak hydrogen bonding or other electrostatic interactions. |

| C···C | ~ 5 | These interactions often indicate the presence of π-π stacking between aromatic rings, contributing to the stability of the crystal packing. |

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in related structures, H···H contacts typically account for the largest portion of the crystal packing, a common feature for organic molecules rich in hydrogen atoms. The O···H/H···O and C···H/H···C interactions also make substantial contributions, highlighting the importance of both hydrogen bonding and general van der Waals forces in the crystal's architecture. The presence of N···H/H···N and C···C contacts further underscores the complex interplay of forces that dictate the supramolecular assembly.

Conformational Isomerism and Rotational Barriers in Solution and Solid States

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the potential for rotation around several single bonds, leading to different spatial arrangements of its constituent parts.

In the solid state, the conformation of a molecule is typically locked into a single, low-energy arrangement that allows for efficient crystal packing. X-ray crystallography studies on analogous diarylamine derivatives reveal that the solid-state conformation is often influenced by the optimization of intermolecular interactions within the crystal lattice. The molecule may adopt a specific conformation to maximize favorable contacts, such as hydrogen bonds and π-π stacking, with its neighbors.

In solution, however, the molecule is much more dynamic. The absence of a rigid crystal lattice allows for rotation around single bonds, leading to an equilibrium between different conformers. For this compound, the key rotational barriers are associated with the N-C(aryl) and N-C(acetate) bonds.

The rotation around the N-C(aryl) bonds in diphenylamine and its derivatives can be hindered, particularly if bulky substituents are present on the phenyl rings. This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual conformers. While this compound itself is not expected to exhibit stable atropisomers at room temperature, the concept highlights the potential for hindered rotation.

The conformational landscape can be explored using computational methods and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). Variable temperature NMR studies can provide information on the energy barriers between different conformers.

The following table summarizes the key rotational barriers and the resulting conformational possibilities for this compound.

| Bond | Description of Rotation | Expected Rotational Barrier | Conformational Outcome |

|---|---|---|---|

| N-C(aryl) | Rotation of the phenyl rings relative to the nitrogen atom. | Moderate | Can lead to different orientations of the phenyl groups (e.g., propeller-like conformations). The barrier height is influenced by steric hindrance between the rings and the acetate group. |

| N-C(acetate) | Rotation around the bond connecting the nitrogen to the acetate group. | Relatively Low | Allows for different positioning of the ethyl acetate moiety relative to the diphenylamine core. |

| C-O (ester) | Rotation around the ester C-O bond. | Low | Contributes to the overall flexibility of the ethyl group. |

In solution, this compound likely exists as a mixture of rapidly interconverting conformers. The preferred conformation will be a balance between steric repulsion and stabilizing electronic interactions. The solvent can also play a significant role in influencing the conformational equilibrium by stabilizing certain conformers more than others. The difference between the solid-state and solution conformations can be substantial, with the crystal structure representing just one of many possible low-energy conformers accessible in solution.

Mechanistic Investigations of Reactions Involving Ethyl 2 Diphenylamino Acetate

Exploration of Reaction Pathways in Synthetic Transformations

The reactivity of Ethyl 2-(diphenylamino)acetate is governed by its distinct structural features: the diphenylamine (B1679370) moiety and the ethyl acetate (B1210297) group. These components allow for a diverse range of reaction pathways, including nucleophilic substitutions, electrophilic attacks on the aromatic rings, and radical-mediated processes.

Nucleophilic substitution reactions are fundamental transformations where a nucleophile displaces a leaving group. In the context of molecules similar to this compound, the course of nucleophilic substitution can be highly dependent on the reaction conditions and the structure of the substrate. For instance, studies on related heterocyclic systems containing an ethyl carboxylate group, such as ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have shown a competition between direct nucleophilic substitution (an SN mechanism) and a ring expansion pathway when reacting with thiophenolates. researchgate.net The outcome is influenced by factors like the ratio of reagents, reaction time, and temperature. researchgate.net

The mechanism of nucleophilic substitution can be broadly categorized as either bimolecular (SN2) or unimolecular (SN1).

SN2 Mechanism : This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism leads to an inversion of stereochemistry at the reaction center and its rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism : This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. libretexts.org This intermediate is then rapidly attacked by the nucleophile. The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. libretexts.org

For this compound, nucleophilic attack could potentially occur at the carbonyl carbon of the ester group, leading to hydrolysis or transesterification, or at the α-carbon, although the latter would require a suitable leaving group to be present.

| Reaction Type | Key Features | Dependence on this compound Structure |

| SN1 | Two-step mechanism; involves carbocation intermediate; rate depends on substrate concentration. | Formation of a stable carbocation at the α-position would be necessary. |

| SN2 | One-step (concerted) mechanism; inversion of stereochemistry; rate depends on substrate and nucleophile concentration. | Steric hindrance from the diphenylamino group could influence the rate of attack at the α-carbon. |

| Nucleophilic Acyl Substitution | Attack at the electrophilic carbonyl carbon; involves a tetrahedral intermediate. | The primary site for reactions like hydrolysis or ammonolysis. |

The two phenyl rings of the diphenylamine group are susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.org The general mechanism involves two principal steps:

The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

A base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Substituents on the aromatic ring significantly influence the rate and regioselectivity (the ortho, meta, or para position of substitution) of the reaction. wikipedia.org The diphenylamino group, specifically the nitrogen atom, can donate its lone pair of electrons into the aromatic rings through resonance. This makes the diphenylamino group a strong activating group, increasing the rate of reaction compared to benzene. wikipedia.org It directs incoming electrophiles to the ortho and para positions, as the resonance structures place a negative charge on these carbons, making them more nucleophilic.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to occur primarily at the ortho and para positions of the phenyl rings.

Reactions involving radical intermediates provide alternative pathways for functionalization. The diphenylamine moiety can be oxidized to form a relatively stable cation radical. Mechanistic studies on methyl-substituted diphenylamine derivatives using the electron transfer stopped-flow (ETSF) method have shown that the resulting cation radicals can undergo dimerization to form benzidine-like structures or intramolecular cyclization. rsc.org The substitution pattern on the phenyl rings was found to have a remarkable effect on the reaction pathway, with 3-methyl substituents promoting cyclization between the 6-position of one ring and the nitrogen atom. rsc.org

In the context of N-arylglycine esters, a class of compounds that includes this compound, radical mechanisms have been proposed for C-C bond formation. For example, a catalytic system using 3,6-dichloro-1,2,4,5-tetrazine (B31795) has been developed for the reaction between α-benzylthioglycine esters and electron-rich aromatics, where a plausible free radical mechanism is suggested to explain the reactivity. rsc.org Similarly, electrochemical methods can initiate radical formation. The electrocatalytic functionalization of N-arylglycine esters involves the generation of an iminium ion intermediate via an electron transfer process, which is then attacked by a nucleophile. nih.govbeilstein-journals.org

These processes often involve a single-electron transfer (SET) event, either from or to the substrate, to generate the initial radical species. The subsequent reaction cascade can lead to a variety of products through radical addition, cyclization, or coupling reactions. beilstein-journals.org

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the trajectory of a chemical reaction. scm.com Starting from the geometry of a transition state (a first-order saddle point on the potential energy surface), the IRC method follows the steepest descent path in mass-weighted coordinates to connect the transition state with the corresponding reactants and products on either side. scm.com This provides a detailed picture of the minimum energy path and confirms that a calculated transition state indeed connects the intended reactant and product minima.

By analyzing the energy profile and the geometric changes along the IRC, chemists can gain a deeper understanding of the reaction mechanism. It allows for the visualization of bond-breaking and bond-forming events as the reaction progresses from reactants, through the transition state, to products. While specific IRC calculations for reactions of this compound are not widely reported, this methodology is broadly applicable to any of the reaction pathways discussed. For example, IRC calculations could be used to:

Elucidate the precise atomic motions during the concerted SN2 attack.

Map the energy profile for the formation and deprotonation of the sigma complex in electrophilic aromatic substitution.

Investigate the transition states involved in catalyst-mediated C-H activation and insertion steps.

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective methods for transforming molecules. For this compound and related N-arylglycine esters, catalytic methods have been developed to achieve challenging functionalizations, particularly at the α-carbon position.

The C-H bond at the α-position of the glycine (B1666218) ester moiety in this compound is a key target for functionalization. Catalyst-mediated C-H activation provides a direct route to form new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates.

Several catalytic strategies have been successfully applied to N-arylglycine esters:

Electrocatalysis : An efficient method for the α-C–H functionalization of N-arylglycine esters utilizes tetrabutylammonium (B224687) iodide (n-Bu4NI) as a redox catalyst in an undivided electrochemical cell. nih.govbeilstein-journals.org The proposed mechanism involves the anodic oxidation of the iodide ion to an iodonium (B1229267) ion (I+). This species then abstracts a hydrogen from the α-carbon of the N-arylglycine ester, leading to the formation of a reactive iminium ion intermediate. This intermediate is subsequently trapped by various C-H nucleophiles to form a new C-C bond. This electrocatalytic process was shown to be superior to direct, unmediated electrolysis. nih.govbeilstein-journals.org

| N-arylglycine Ester | Nucleophile | Product Yield (Mediated) | Product Yield (Direct) |

| Ethyl 2-(phenylamino)acetate | Dimedone | 83% | 27% |

| Ethyl 2-(4-methylphenylamino)acetate | Dimedone | 81% | 25% |

| Ethyl 2-(4-methoxyphenylamino)acetate | Dimedone | 78% | 31% |

| This compound | Dimedone | 75% | 35% |

| Mthis compound | Dimedone | 76% | 43% |

| Benzyl 2-(diphenylamino)acetate | Dimedone | 84% | 40% |

| Data sourced from an electrocatalytic functionalization study. nih.govbeilstein-journals.org |

Palladium Catalysis : Asymmetric synthesis of chiral α-amino acid derivatives has been achieved through the enantioselective C–H arylation of N-aryl glycine esters with arylboronic acids. rsc.org This transformation is catalyzed by a chiral Pd(II) complex. The mechanism integrates direct C-H oxidation with asymmetric arylation, demonstrating excellent control of enantioselectivity. rsc.org

Tetrazine Catalysis : A novel system using 3,6-dichloro-1,2,4,5-tetrazine as a catalyst and zinc acetate as an additive facilitates the reaction between α-benzylthioglycine ester and electron-rich aromatics. rsc.org This reaction proceeds under mild conditions using air as the oxidant and is proposed to occur via a free radical mechanism, showcasing a metal-free approach to C-H functionalization. rsc.org

These examples highlight the diverse mechanistic pathways available for the catalytic transformation of N-arylglycine esters, enabling the synthesis of complex and valuable α-amino acid derivatives through direct C-H activation and functionalization.

Role of the Diarylaminomethoxyacetate Structure in Catalytic Cycles

Information regarding the specific role of the diarylaminomethoxyacetate structure, a key feature of this compound, in catalytic cycles could not be found. Mechanistic investigations in catalysis often focus on the interaction of substrates with the catalyst, the nature of intermediates, and the transition states. For a diarylaminomethoxyacetate structure, it could be hypothesized that the nitrogen atom of the diphenylamino group and the oxygen atoms of the acetate group could act as coordination sites for a metal catalyst. The steric and electronic properties of the two phenyl groups would also be expected to influence the catalytic activity and selectivity. However, without specific studies on this compound, any discussion on its role in catalytic cycles would be purely speculative.

Kinetic Studies and Reaction Rate Determinations

Similarly, a search for kinetic studies and reaction rate determinations for this compound yielded no specific results. This section would typically include the derivation of rate laws and the determination of activation energy and other thermodynamic parameters.

The rate law for a reaction provides a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. For a hypothetical reaction involving this compound, the rate law would be determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the reaction rate. The general form of a rate law is:

Rate = k[Reactant 1]m[Reactant 2]n...

where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant. Without experimental data, it is impossible to determine the rate law for any reaction involving this compound.

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It can be determined from the temperature dependence of the rate constant using the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the temperature in Kelvin. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide further insight into the transition state of a reaction.

For context, studies on the hydrolysis of simple ethyl acetate have determined activation energies in the range of 40-70 kJ/mol, depending on the conditions. However, these values are not transferable to the more complex structure of this compound due to the significant differences in electronic and steric effects imparted by the diphenylamino group.

Theoretical and Computational Studies of Ethyl 2 Diphenylamino Acetate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons in molecules, providing a foundational understanding of molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov This optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

For Ethyl 2-(diphenylamino)acetate, DFT calculations performed at a level like B3LYP with a 6-311++G(d,p) basis set would provide a detailed picture of its geometry. nih.gov The results would reveal the precise spatial relationship between the two phenyl rings of the diphenylamino group and the ethyl acetate (B1210297) moiety. These calculations confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-N (amine) | ~1.39 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-N-C (amine) | ~120° |

| Dihedral Angle | C-C-N-C (phenyl) | Variable (describes phenyl ring twist) |

Note: The data in this table is illustrative, based on typical values for similar functional groups, and represents the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. edu.krd A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. edu.krd For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamino group, while the LUMO may be centered on the ethyl acetate moiety, facilitating intramolecular charge transfer upon excitation. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| ΔE (HOMO-LUMO Gap) | 4.65 |

Note: Values are illustrative and represent typical results from DFT calculations for organic molecules of similar size.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. libretexts.org The MEP surface illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. wolfram.comresearchgate.net

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green : Represents areas with a neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen of the ester group, highlighting it as a primary site for electrophilic interactions or hydrogen bonding. The nitrogen atom of the diphenylamino group would also exhibit a region of negative potential. In contrast, the hydrogen atoms, particularly those on the ethyl group and phenyl rings, would show positive potential (blue), indicating them as sites for nucleophilic interactions. ucsb.edu

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. ekb.eg These parameters are calculated using the following relationships, often based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the chemical potential.

Chemical hardness (η) measures the resistance of a molecule to changes in its electron distribution; a harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.comias.ac.inElectronegativity (χ) describes the ability of a molecule to attract electrons. scielo.brresearchgate.net These descriptors collectively offer a comprehensive profile of the chemical behavior of this compound.

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Global Softness (S) | 0.215 eV⁻¹ |

| Electrophilicity Index (ω) | 2.67 |

Molecular Modeling and Simulations (e.g., Molecular Dynamics)

While quantum calculations focus on static properties, molecular modeling and simulations explore the dynamic nature of molecules over time.

Molecular Dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time, providing insights into conformational changes and flexibility. nih.gov For a molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its accessible conformations.

By simulating the molecule's movement, it is possible to map its energy landscape , which represents the potential energy as a function of its geometric coordinates. elifesciences.org This landscape reveals the various low-energy conformers (stable states) and the energy barriers that separate them. nih.gov For this compound, key conformational variables would include the torsional angles of the phenyl rings relative to the nitrogen atom and the rotation around the bonds in the ethyl acetate chain. Understanding this landscape is crucial for predicting the molecule's predominant shapes in different environments and how its conformation might influence its interactions with other molecules. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Computational chemistry, particularly Density Functional Theory (DFT), has become a standard method for predicting NMR chemical shifts, aiding in the assignment of complex spectra and the confirmation of proposed structures. d-nb.info The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For molecules containing aromatic rings and ester groups, a careful selection of the computational level is necessary to account for electronic effects such as ring currents and the anisotropy of the carbonyl group.

To illustrate the expected NMR chemical shifts for a molecule like this compound, we can examine the known shifts for its simpler analog, Ethyl 2-(phenylamino)acetate. By extrapolating from this data and considering the electronic effects of an additional phenyl group, a theoretical spectrum can be approximated. The second phenyl group is expected to introduce further complexity and deshielding effects on the aromatic protons and carbons.

Below are interactive data tables showing the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 2-(phenylamino)acetate, which serve as a foundational model for understanding the more complex spectrum of this compound.

Predicted ¹H NMR Chemical Shifts for Ethyl 2-(phenylamino)acetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl-CH₃ | 1.25 | Triplet | 7.1 |

| Ethyl-CH₂ | 4.18 | Quartet | 7.1 |

| Methylene-CH₂ | 3.95 | Singlet | - |

| NH | 4.50 | Broad Singlet | - |

| Phenyl (ortho) | 6.70 | Doublet | 7.8 |

| Phenyl (meta) | 7.15 | Triplet | 7.8 |

| Phenyl (para) | 6.65 | Triplet | 7.3 |

Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(phenylamino)acetate

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | 14.2 |

| Methylene-CH₂ | 46.5 |

| Ethyl-CH₂ | 61.5 |

| Phenyl (C2, C6) | 113.5 |

| Phenyl (C4) | 118.0 |

| Phenyl (C3, C5) | 129.3 |

| Phenyl (C1) | 147.0 |

| Carbonyl (C=O) | 171.5 |

These tables provide a representative example of the kind of data generated through computational NMR prediction. For this compound, one would expect to see additional signals for the second phenyl ring, with chemical shifts influenced by the steric and electronic environment created by the two bulky phenyl groups attached to the nitrogen atom.

Adsorption Behavior and Surface Interactions

The study of how molecules interact with surfaces is crucial for a wide range of applications, including catalysis, sensor technology, and chromatography. The adsorption of this compound on a given surface would be governed by a combination of factors, including the molecule's functional groups and the chemical nature of the surface.

The key functional groups in this compound are the diphenylamino group and the ethyl acetate moiety. The nitrogen atom in the diphenylamino group can act as a hydrogen bond acceptor, and the N-H group in a related primary or secondary amine could act as a hydrogen bond donor. The ester group contains a carbonyl oxygen that is a strong hydrogen bond acceptor and an ester oxygen that is a weaker one. The two phenyl rings can engage in π-π stacking and van der Waals interactions.

The nature of the surface is equally important. On a hydroxylated surface, such as silica, the primary interactions would likely involve hydrogen bonding between the surface silanol (B1196071) groups and the nitrogen atom or the carbonyl oxygen of the ester. osti.gov The orientation of the molecule on the surface would be influenced by the competition between these interactions and the steric hindrance from the bulky phenyl groups.

In the absence of direct studies on this compound, we can draw parallels from studies on the adsorption of molecules with similar functionalities. For instance, a study on the adsorption of ethylmethylamine on activated carbons highlighted the importance of surface chemistry. researchgate.net The presence of oxygen-containing groups on the carbon surface was found to influence the adsorption process, suggesting that specific interactions, such as hydrogen bonding, play a significant role in addition to dispersive forces. researchgate.net

The adsorption behavior of this compound can be summarized in the following table, which outlines the potential interactions with different types of surfaces.

Potential Adsorption Interactions of this compound

| Surface Type | Dominant Interaction Mechanisms | Expected Adsorption Strength |

| Hydrophilic (e.g., Silica) | Hydrogen bonding (N and C=O with surface OH groups) | Strong |

| Hydrophobic (e.g., Graphite) | π-π stacking (phenyl rings with graphitic surface), van der Waals forces | Moderate to Strong |

| Metal Oxides (e.g., TiO₂) | Lewis acid-base interactions (N with surface metal sites), hydrogen bonding | Strong |

| Functionalized Polymers | Dependent on the functional groups of the polymer (e.g., hydrogen bonding, dipole-dipole) | Variable |

Computational methods, such as molecular dynamics simulations, could be employed to model the adsorption of this compound on various surfaces. These simulations can provide detailed insights into the preferred adsorption geometries, interaction energies, and the influence of solvent effects.

Validation of Theoretical Models Against Experimental Data

The reliability of any computational model hinges on its validation against experimental data. For the theoretical predictions of the properties of this compound, it is essential to compare the calculated results with experimentally determined values. This process not only validates the computational methodology but also provides a deeper understanding of the molecule's behavior.

In the context of spectroscopic properties, the predicted NMR chemical shifts from DFT calculations would be compared with an experimental NMR spectrum. A good agreement between the calculated and experimental spectra would lend confidence to the computational model. researchgate.net Statistical measures such as the mean absolute error (MAE) and the root-mean-square deviation (RMSD) are often used to quantify the level of agreement. d-nb.info

The following table illustrates how a validation process for ¹³C NMR chemical shifts might be presented for a related compound, based on a hypothetical comparison of experimental data with results from two different computational methods.

Validation of Theoretical ¹³C NMR Chemical Shifts for an Analogous N-Aryl Amino Acid Ester

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (Method A) (ppm) | Deviation (A) | Calculated Shift (Method B) (ppm) | Deviation (B) |

| C1 | 14.1 | 14.5 | 0.4 | 14.2 | 0.1 |

| C2 | 45.8 | 46.5 | 0.7 | 45.9 | 0.1 |

| C3 | 61.2 | 61.9 | 0.7 | 61.3 | 0.1 |

| C4 | 113.2 | 114.0 | 0.8 | 113.4 | 0.2 |

| C5 | 117.8 | 118.5 | 0.7 | 117.9 | 0.1 |

| C6 | 129.1 | 129.9 | 0.8 | 129.2 | 0.1 |

| C7 | 147.5 | 148.3 | 0.8 | 147.6 | 0.1 |

| C8 | 171.0 | 171.8 | 0.8 | 171.1 | 0.1 |

| MAE | 0.71 | 0.11 |

In this hypothetical example, Method B provides a better agreement with the experimental data, as indicated by the lower Mean Absolute Error (MAE). Such a validation process is crucial for refining computational protocols and ensuring their predictive accuracy. mdpi.com

For adsorption studies, theoretical models based on molecular dynamics or quantum chemical calculations would be validated by comparing predicted adsorption energies and geometries with experimental data from techniques such as temperature-programmed desorption (TPD), infrared reflection-absorption spectroscopy (IRRAS), or atomic force microscopy (AFM). The validation of computational models is an iterative process that drives progress in both theoretical chemistry and experimental science. nih.gov

Applications of Ethyl 2 Diphenylamino Acetate in Advanced Materials Chemistry

Role as a Structural Building Block for Novel Functional Materials

The diphenylamino group, the central feature of ethyl 2-(diphenylamino)acetate, serves as a fundamental building block for a variety of functional organic materials. This structural unit is a type of triarylamine, a class of compounds widely recognized for their electrochemical and photophysical properties. Materials synthesized from triarylamine building blocks often exhibit high thermal stability and form stable amorphous glasses, a desirable characteristic for thin-film device fabrication. rsc.org

The utility of the diphenylamino moiety lies in its electron-donating nature and its ability to be readily functionalized. By modifying the peripheral phenyl rings or the acetate (B1210297) group, chemists can synthesize more complex molecules with tailored properties. For example, triarylamine derivatives are used to create low-molecular-weight glasses that possess hole-conducting and photoconductive properties. rsc.org These materials are crucial for applications in electroluminescent devices and photorefractive systems. rsc.org The hyperbranched structures that can be built from these cores often lead to materials with high glass transition temperatures (Tg), ensuring morphological stability in devices. rsc.org The ester group in this compound offers a reactive site for further chemical transformations, allowing it to be linked to other functional units to construct bifunctional or multifunctional materials.

Exploration of Optical and Electronic Properties in Advanced Materials

The electronic structure of the diphenylamino core is central to the optical and electronic properties of materials derived from this compound. The nitrogen atom's lone pair of electrons can delocalize into the two adjacent phenyl rings, creating a π-conjugated system that is readily oxidized. This characteristic is fundamental to its application in organic electronics and fluorescent materials.

The diarylamino core, of which diphenylamino is a prime example, is a key component in the design of advanced fluorescent materials and probes. When incorporated into larger molecular frameworks, the diphenylamine (B1679370) moiety can act as an effective electron donor in donor-acceptor type dyes. This interaction is crucial for tuning the photophysical properties of the molecule.

For instance, research into two-photon fluorescent probes has utilized the diphenylamine group to create dyes with specific targeting capabilities within living cells. rsc.org By synthetically attaching diphenylamine moieties to a fluorenone core, researchers have developed probes that exhibit desirable properties such as:

Large Stokes shifts

Good fluorescence quantum yields

High biocompatibility

Low cytotoxicity rsc.org

These characteristics demonstrate the power of the diarylamino structure in creating sophisticated fluorescent tools for bio-imaging and diagnostics. rsc.org The fundamental structure of this compound provides the essential diarylamino group that, when integrated into more complex systems, can give rise to these valuable optical properties.

Triarylamine derivatives are widely employed as hole-transporting materials in organic electronic devices like Organic Light Emitting Diodes (OLEDs) and organic solar cells. The ability of the diphenylamino group to be reversibly oxidized allows for the efficient transport of positive charge carriers (holes).

Theoretical studies on compounds structurally related to this compound have provided detailed insights into their charge transport properties. A computational analysis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its metal complexes highlights how molecular structure influences charge transport rates. rsc.orgnih.gov Key parameters governing charge transport include reorganization energy (λ), which is the energy required for geometric relaxation during charge transfer, and the transfer integral (V), which describes the electronic coupling between adjacent molecules. nih.gov Lower reorganization energies and larger transfer integrals lead to higher charge transfer rates. nih.gov

Complexation of an EMAB ligand with platinum (Pt²⁺) was found to dramatically enhance its charge transport capabilities. nih.gov The hole transport rate for the platinum complex was calculated to be 44 times greater than that of the uncomplexed ligand, with a corresponding increase in electron transport rate. nih.gov This enhancement is directly reflected in the charge mobility, a measure of how quickly a charge carrier can move through a material under an electric field. nih.gov

| Compound | Hole Transport Rate (kct(h)) (s-1) | Electron Transport Rate (kct(e)) (s-1) | Hole Mobility (μh) (cm2 V-1 s-1) | Electron Mobility (μe) (cm2 V-1 s-1) |

|---|---|---|---|---|

| EMAB (Ligand) | 1.42 × 1013 | 1.1 × 1013 | 4.11 × 10-1 | 3.43 × 10-1 |

| Pt[EMAB]2 (Complex) | 6.15 × 1014 | 4.6 × 1013 | 19.182 | 1.431 |

Table 1: Comparison of theoretical charge transport properties for a ligand analogous to this compound (EMAB) and its platinum complex. Data sourced from reference nih.gov.

These findings underscore the potential for tuning the charge transport characteristics of materials based on the diphenylamino core, making them highly attractive for use in high-performance organic electronic devices. rsc.orgnih.gov

Integration into Polymer Architectures and Composites

The incorporation of functional units like this compound into polymer architectures is a key strategy for creating advanced materials with combined mechanical and functional properties. While direct polymerization of this compound is not typical, its structure can be modified to include a polymerizable group, transforming it into a functional monomer. For example, the ethyl ester could be chemically converted to an alcohol and subsequently esterified with acrylic acid to form a diphenylamino-functionalized acrylate (B77674) monomer.

This functional monomer could then be copolymerized with other monomers to integrate the hole-transporting and fluorescent properties of the diphenylamino group into a robust polymer backbone. This approach allows for the creation of:

Hole-Transporting Polymers: For use as layers in multilayer OLED devices, combining the processability of polymers with the electronic function of the diphenylamino moiety.

Fluorescent Polymers: For applications in sensors, solid-state lighting, and polymer-based lasers.

Polymer Composites: Where the functional polymer can be blended with other materials to create composites with tailored electronic, optical, and mechanical properties.

The development of such multifunctional block copolymers and composites requires synthetic pathways that can accommodate the functional groups and provide control over the final polymer architecture. klinger-lab.de By integrating the diphenylamino core into polymers, researchers can develop processable, large-area materials for next-generation electronic and photonic applications.

Catalytic Applications and Investigations of Ethyl 2 Diphenylamino Acetate Derived Systems

Utilization as Ligands in Organometallic Catalysis

The diphenylamine (B1679370) framework is a recurring motif in ligands designed for organometallic catalysis. Its derivatives have been successfully employed in a variety of catalytic systems, highlighting the potential for ethyl 2-(diphenylamino)acetate to serve a similar function. The nitrogen atom of the diphenylamino group can act as a coordination site for transition metals, and the electronic properties of the phenyl rings can be tuned to influence the catalytic activity of the metal center.

Research into related diphenylamine derivatives has shown their effectiveness in several catalytic transformations. For instance, diphenylamine-2,2′-dicarboxaldehyde has been utilized in the synthesis of acridine-based nickel(II) complexes. These complexes have demonstrated moderate activity towards the hydrogen evolution reaction (HER), a critical process in renewable energy technologies. researcher.life In a different application, palladium-catalyzed N-arylation of 2-allylanilines with 1-bromo-2-chlorobenzene (B145985) derivatives proceeds through a substituted diphenylamine intermediate to generate tetracyclic products. researcher.life This demonstrates the role of the diphenylamine scaffold in facilitating intramolecular palladium-catalyzed carboamination.

The potential of this compound as a ligand can be inferred from the successful application of these and other diphenylamine derivatives in catalysis. The ester group in this compound could further modulate the electronic and steric properties of the resulting metal complex, potentially leading to novel catalytic activities.

Table 1: Examples of Catalytic Applications of Diphenylamine Derivatives

| Catalyst System | Application | Key Findings |

| Acridine-based Nickel(II) complexes derived from diphenylamine-2,2′-dicarboxaldehyde | Hydrogen Evolution Reaction (HER) | Exhibited moderate electrocatalytic activity for H₂ production. researcher.life |

| Palladium catalyst with diphenylamine intermediate | Intramolecular Carboamination | Facilitated the synthesis of dihydroindoloindoles with moderate to good yields. researcher.life |

| Base modified acid clay catalyst | Styrenation of Diphenylamine | Improved yields of p-styrenated diphenylamine, an antioxidant. google.com |

This table is generated based on research on diphenylamine and its derivatives, suggesting potential applications for systems derived from this compound.

Intrinsic Catalytic Properties of this compound and its Analogs

Beyond its role as a ligand, the inherent structure of this compound suggests it may possess intrinsic catalytic properties, particularly relating to its amino acid ester portion. Studies on the catalytic behavior of amino acid esters have revealed the importance of the amino group in facilitating reactions such as hydrogenation.

While these studies focus on hydrogenation, they underscore the potential for the amino and ester functionalities within this compound to participate directly in catalytic cycles for other transformations. The acidity of the N-H proton and the nucleophilicity of the nitrogen and oxygen atoms could enable it to act as a bifunctional catalyst in certain reactions. The specific catalytic activity would, of course, be dependent on the reaction conditions and the substrates involved. The principles of enzyme catalysis, where amino acid residues play direct catalytic roles, further support the idea that molecules like this compound could exhibit intrinsic catalytic activity. nih.gov

Table 2: Influence of Substituents on the Catalytic Hydrogenation of Amino Acid Esters

| Substrate Substituent | Relative Catalytic Reactivity | Reference |

| CH₂CF₃ | < | nih.gov |

| CH₂Cl | < | nih.gov |

| CH₂CH₃ | ≈ | nih.gov |

| CH₃ | ≈ | nih.gov |

This table illustrates the influence of substituents on the reactivity of amino acid esters, a key structural feature of this compound.

Exploration in Environmentally Relevant Catalytic Processes (e.g., VOC degradation mechanisms)

The amine functionality present in this compound suggests its potential relevance in environmentally significant catalytic processes, such as the degradation of volatile organic compounds (VOCs). Amines are known to play a role in atmospheric chemistry and can interact with various pollutants. nih.gov While direct studies involving this compound in VOC degradation are not available, the broader context of amine involvement in these processes provides a basis for exploration.

Catalytic oxidation is a prominent technology for the abatement of VOCs, and various materials, including those incorporating nitrogen functionalities, have been investigated. mdpi.comresearchgate.net The mechanism often involves the adsorption of the VOC onto the catalyst surface, followed by oxidation. The surface properties of the catalyst, which could be modified by the presence of an amine-containing compound, are crucial for efficient degradation.

Furthermore, some amine compounds themselves are classified as VOCs and are subject to atmospheric degradation processes. nih.gov Understanding the degradation pathways of compounds like this compound is important for assessing their environmental fate. Photocatalytic degradation using materials like TiO₂ is a common method for breaking down organic pollutants. researchgate.net The diphenylamine core, being an aromatic amine, and the ester group are both susceptible to oxidative degradation under such conditions. The study of the photocatalytic degradation of similar aromatic and amine-containing compounds can provide insights into the potential mechanisms and byproducts of this compound degradation.

Table 3: Overview of Catalytic VOC Oxidation Technologies

| Catalytic Technology | Description | Potential Relevance to Amine Compounds |

| Thermal Catalytic Oxidation | Uses a catalyst to lower the temperature required for VOC oxidation. | Amine-containing compounds could act as promoters or be the target pollutant. |

| Photocatalytic Oxidation | Utilizes a semiconductor photocatalyst (e.g., TiO₂) and light to generate reactive oxygen species for VOC degradation. researchgate.net | Aromatic amines are susceptible to photocatalytic degradation. researchgate.net |

| Perovskite Catalysis | Employs perovskite-type oxides as catalysts for VOC oxidation, often involving lattice oxygen in the mechanism. mdpi.com | The presence of nitrogen-containing VOCs can influence catalyst activity and stability. |

This table provides a general overview of technologies where the catalytic properties or degradation of amine-containing compounds like this compound could be relevant.

Q & A

Q. What established synthetic methodologies are used for Ethyl 2-(diphenylamino)acetate and its derivatives?

this compound derivatives are typically synthesized via Fe(III)-catalyzed N-amidomethylation reactions. For example, 2-(diphenylamino)-N-(tosylmethyl)acetamide is synthesized using FeCl₃ as a catalyst, with dichloromethane/ethyl acetate (10:1) as the eluent for purification via TLC. Reaction conditions include ambient temperature and rigorous exclusion of moisture to prevent side reactions . Key steps include:

- Catalyst screening (e.g., FeCl₃ vs. other Lewis acids).

- Solvent optimization (polar aprotic solvents preferred).

- Purification via silica gel chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

Structural validation relies on:

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 6.2–7.9 Hz for aromatic protons) and chemical shifts (e.g., δ 169.9 ppm for carbonyl groups) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 395.1428 for [M+H]⁺) with ±0.0004 Da precision .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism by analyzing crystal structures (e.g., monoclinic systems with P2₁/c space groups) .

Q. How is the purity of this compound derivatives assessed?

Purity is determined via:

- TLC : Monitor reaction progress using dichloromethane/ethyl acetate eluents.

- HPLC : Employ C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Tautomeric equilibria : Use variable-temperature NMR to identify dynamic processes.

- Residual solvents : Dry samples thoroughly or use deuterated solvents.

- Stereochemical heterogeneity : Perform NOESY experiments or compare with X-ray data . Cross-validation with HRMS and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) is critical .

Q. What strategies optimize reaction yields in Fe(III)-catalyzed syntheses of these derivatives?

Yield optimization involves:

- Catalyst loading : Test 5–10 mol% FeCl₃ to balance efficiency and cost.

- Solvent selection : Dichloromethane enhances reaction rates compared to THF or DMF.

- Temperature control : Reactions at 25–40°C minimize decomposition. Post-reaction quenching with aqueous NaHCO₃ improves isolation of neutral products .

Q. How can the stability of this compound derivatives under varying conditions be evaluated?

Conduct accelerated stability studies:

- Thermal stability : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and assess isomerization by NMR.

- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify parent compound loss .

Methodological Tables

Table 1. Key NMR Assignments for 2-(Diphenylamino)-N-(tosylmethyl)acetamide

| Proton/Group | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aromatic H | 7.08–7.50 | m/t | 6.2–7.9 |

| CH₂ (acetamide) | 4.22 | s | - |

| Tosyl CH₃ | 2.40 | s | - |

Table 2. Reaction Optimization Parameters for Fe(III)-Catalyzed Synthesis

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| FeCl₃ (mol%) | 10 | 34–42% |

| Solvent | Dichloromethane | 34–40% |

| Temperature (°C) | 25 | 34–38% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.